Home > Products > Screening Compounds P46517 > Cdk1/2 Inhibitor III
Cdk1/2 Inhibitor III - 443798-55-8

Cdk1/2 Inhibitor III

Catalog Number: EVT-263241
CAS Number: 443798-55-8
Molecular Formula: C15H13F2N7O2S2
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cdk1/2 Inhibitor III, also known as 5-amino-3-{[4-(aminosulfonyl)phenyl]amino}-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, is a potent and selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/2). CDK1/2 are key regulators of the cell cycle, and their dysregulation is implicated in various cancers. Cdk1/2 Inhibitor III is primarily utilized in preclinical research to investigate the role of CDK1/2 in cellular processes, particularly cell cycle progression and apoptosis, and to explore its potential as a target for anticancer therapies. [, , , , , , ]

Flavopiridol

Compound Description: Flavopiridol is a well-established cyclin-dependent kinase (CDK) inhibitor known to exhibit potent anti-cancer activity. It has been extensively studied for its ability to inhibit various CDKs, including CDK1, CDK2, and CDK9. []

Relevance: Flavopiridol serves as a standard inhibitor for comparison with Cdk1/2 Inhibitor III, particularly in the context of CDK2 inhibition. It highlights the ongoing research efforts to identify novel and selective CDK2 inhibitors. [] While the paper does not explicitly mention structural similarities, both Flavopiridol and Cdk1/2 inhibitor III likely share common pharmacophores that allow them to bind and inhibit CDKs.

SU9516

Compound Description: SU9516 is another known CDK2 inhibitor that has been investigated for its anti-cancer properties. []

Relevance: Similar to Flavopiridol, SU9516 is utilized as a standard inhibitor for comparison with Cdk1/2 Inhibitor III, underscoring the pursuit of potent and specific CDK2 inhibitors for cancer treatment. [] The paper does not explicitly state the structural similarities, but SU9516 and Cdk1/2 Inhibitor III are likely grouped in the same chemical class due to their shared ability to inhibit CDK2.

CVT-313

Compound Description: CVT-313 is a recognized CDK2 inhibitor that has been explored as a potential anti-cancer agent. []

Relevance: CVT-313, alongside Flavopiridol and SU9516, serves as a benchmark compound for evaluating the potency and selectivity of Cdk1/2 Inhibitor III against CDK2. [] This comparison underscores the continuous search for novel and effective CDK2 inhibitors with potential therapeutic applications. As in the previous examples, structural similarities are not explicitly described, but both CVT-313 and Cdk1/2 Inhibitor III likely belong to the same category of CDK2 inhibitors, suggesting potential structural resemblances.

Overview

Cdk1/2 Inhibitor III, also known by its chemical name 5-Amino-3-((4-(aminosulfonyl)phenyl)amino)-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, is a selective inhibitor of cyclin-dependent kinases 1 and 2. This small molecule is primarily utilized in research settings to modulate the activity of these kinases, which play critical roles in cell cycle regulation and various signaling pathways. Cdk1/2 Inhibitor III is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of the kinases.

Source and Classification

Cdk1/2 Inhibitor III is sourced from various chemical suppliers and is often used in biochemical assays to study the function of cyclin-dependent kinases. The compound is classified under small molecule inhibitors that target specific protein kinases, particularly those involved in cell cycle progression and cancer biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk1/2 Inhibitor III involves several chemical reactions that typically begin with the preparation of a triazole scaffold. The following steps outline a general synthetic route:

  1. Starting Materials: The synthesis starts with commercially available compounds such as 4-(aminosulfonyl)aniline and 2,6-difluoroaniline.
  2. Formation of Triazole: The key intermediate is formed through a reaction involving hydrazine derivatives to create the triazole ring.
  3. Substitution Reactions: Various substitution reactions are performed to introduce functional groups that enhance selectivity and potency against Cdk1 and Cdk2.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological assays.

The yield of the synthesis can vary depending on the specific conditions employed, but typical yields range from 10% to 30% for multi-step syntheses.

Molecular Structure Analysis

Structure and Data

Cdk1/2 Inhibitor III has a complex molecular structure characterized by a triazole core with multiple functional groups that contribute to its biological activity. Its empirical formula is C15H13F2N7O2S2C_{15}H_{13}F_{2}N_{7}O_{2}S_{2}, and its molecular weight is approximately 393.43 g/mol. The structural features include:

  • A triazole ring that provides a scaffold for kinase binding.
  • Amino and sulfonyl groups that enhance solubility and binding affinity.
  • Difluorophenyl moiety which may contribute to selectivity towards Cdk1 and Cdk2.

The three-dimensional conformation of the molecule can be analyzed using X-ray crystallography or computational modeling to predict its interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk1/2 Inhibitor III undergoes several key reactions that are critical for its function:

  1. Binding Interactions: The inhibitor binds reversibly to the ATP-binding site of cyclin-dependent kinases, blocking substrate access.
  2. Competitive Inhibition: It competes with ATP for binding, thus inhibiting kinase activity in a dose-dependent manner.
  3. Phosphorylation Modulation: By inhibiting Cdk1 and Cdk2, the compound affects downstream phosphorylation events critical for cell cycle progression.

Experimental data indicate that Cdk1/2 Inhibitor III exhibits micromolar inhibitory concentrations against its targets, demonstrating its efficacy in cellular assays.

Mechanism of Action

Process and Data

The mechanism of action of Cdk1/2 Inhibitor III involves:

  • Competitive Binding: The inhibitor occupies the ATP-binding site on cyclin-dependent kinases 1 and 2, preventing ATP from accessing the active site.
  • Disruption of Kinase Activity: This binding results in decreased phosphorylation of target substrates involved in cell cycle regulation, effectively halting cell division.
  • Impact on Cell Cycle Progression: By inhibiting these kinases, Cdk1/2 Inhibitor III can induce cell cycle arrest at the G2/M checkpoint, which is particularly useful in cancer research where uncontrolled cell proliferation is a hallmark.

Data from various studies indicate that this compound can significantly reduce cellular proliferation rates in cancer cell lines when administered at effective concentrations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk1/2 Inhibitor III exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but should be stored under inert gas to prevent degradation.
  • Melting Point: Reported melting point ranges between 210°C to 215°C depending on purity.

These properties are crucial for handling and formulation in experimental settings.

Applications

Scientific Uses

Cdk1/2 Inhibitor III has several significant applications in scientific research:

  • Cancer Research: It is extensively used to study the role of cyclin-dependent kinases in tumorigenesis and cell cycle regulation.
  • Drug Development: As a lead compound, it serves as a model for designing more selective inhibitors targeting specific CDK isoforms.
  • Cell Biology Studies: Utilized in assays to investigate cellular responses to kinase inhibition, including apoptosis and senescence pathways.
Introduction to CDK Signaling Pathways and Therapeutic Targeting

Role of CDK1 and CDK2 in Cell Cycle Regulation and Oncogenesis

CDK1 and CDK2 are serine/threonine kinases that govern critical checkpoints in the cell cycle:

  • CDK1 complexed with cyclin B drives the G₂-to-M transition, initiating mitotic entry, spindle assembly, and chromosomal segregation [10].
  • CDK2 pairs with cyclin E for G₁/S-phase progression (enabling DNA replication initiation) and with cyclin A for S-phase maintenance [10].

In oncogenesis, these kinases are frequently hyperactivated through:

  • Cyclin E Amplification: Overexpression in breast, ovarian, and endometrial cancers, leading to premature S-phase entry [10].
  • Loss of CDK Inhibitors (CKIs): p27ᴷᴵᴾ¹ or p21ᶜᶦᵖ¹ deletion/mutation, common in glioblastoma and leukemia, elevates CDK2 activity [10].
  • Checkpoint Adaptation: DNA damage bypass via sustained CDK1/2 activity promotes genomic instability in tumors with p53 mutations [10].

Table 1: Oncogenic Alterations Involving CDK1/2 Pathways

AlterationCancer TypesFunctional Consequence
Cyclin E AmplificationBreast, ovarian, endometrialPremature S-phase entry; replication stress
p27ᴷᴵᴾ¹ LossGlioblastoma, leukemiaUnrestricted CDK2 activation
p53 Mutation>50% solid tumorsCDK1-driven checkpoint override

CDK/Cyclin Complex Dynamics in Transcriptional Control and DNA Replication

CDK activity is tightly regulated by cyclin binding, phosphorylation, and subcellular localization:

  • Cyclin Binding Specificity:
  • CDK1 preferentially binds cyclin B, localizing to the nucleus to phosphorylate substrates like nuclear lamins and condensin complexes [10].
  • CDK2 associates with cyclin E (early S-phase) and cyclin A (late S-phase), targeting replication machinery (e.g., CDC6, MCM proteins) [10].
  • Transcriptional Regulation:
  • CDK2 phosphorylates RNA polymerase II (CTD-Ser5), enabling promoter clearance and transcription of E2F targets (e.g., cyclin A, CDC25A) [3].
  • CDK1/cyclin B suppresses anti-mitotic transcription factors (e.g., FOXM1), ensuring mitotic fidelity [10].

Cdk1/2 Inhibitor III disrupts these complexes through:

  • ATP-Competitive Inhibition: Binds the kinase ATP pocket with sub-nanomolar affinity (IC₅₀: 0.6 nM for CDK1/cyclin B; 0.5 nM for CDK2/cyclin A) [2] [7] [9].
  • Selectivity Profile: Minimal activity against VEGF-R2 (IC₅₀ = 32 nM), GSK-3β (IC₅₀ = 140 nM), and other kinases (>1 µM IC₅₀ for 8+ kinases) [7] [9].

Table 2: Selectivity Profile of Cdk1/2 Inhibitor III

Kinase TargetIC₅₀ (nM)Selectivity vs. CDK1/2
CDK1/Cyclin B0.6Reference
CDK2/Cyclin A0.5Reference
VEGF-R23253-fold
GSK-3β140233-fold
Other Kinases>1,000>1,600-fold

Rationale for Dual CDK1/2 Inhibition in Neoplastic Proliferation

Single CDK inhibition often permits compensatory activation of parallel CDK pathways. Dual targeting offers distinct advantages:

  • Overcoming Kinase Redundancy: CDK2 can partially compensate for CDK1 loss in S-phase, and vice versa in G₂/M [10]. Concurrent inhibition blocks escape routes.
  • Synergistic Cell Cycle Arrest:
  • Blocks G₁/S (via CDK2 suppression) and G₂/M (via CDK1 inhibition), inducing multiphasic arrest [6].
  • Depletes DNA repair proteins (e.g., BRCA1), creating a synthetic lethal "BRCAness" phenotype in tumors [5].
  • Anti-Proliferative Efficacy:
  • Nanomolar IC₅₀ values in cancer cell lines: HCT-116 (20 nM), HeLa (35 nM), A375 (92 nM) [2] [6] [9].
  • In vivo tumor growth suppression in A375 melanoma xenografts at 75–100 mg/kg [6].

Table 3: Anti-Proliferative Activity of Cdk1/2 Inhibitor III

Cell LineCancer TypeIC₅₀ (nM)Target CDK Complex
HCT-116Colorectal carcinoma20CDK2/Cyclin A
HeLaCervical adenocarcinoma35CDK1/Cyclin B, CDK2/Cyclin A
A375Malignant melanoma92CDK1/Cyclin B

Properties

CAS Number

443798-55-8

Product Name

Cdk1/2 Inhibitor III

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide

Molecular Formula

C15H13F2N7O2S2

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Solubility

Soluble in DMSO

Synonyms

Cdk1/2 Inhibitor III

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.